molecular formula C15H13ClN2O2S B2925510 2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide CAS No. 545339-74-0

2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Cat. No.: B2925510
CAS No.: 545339-74-0
M. Wt: 320.79
InChI Key: RDMWCJOQHHXSHI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide (CAS: 5546-46-3) is a heterocyclic acetamide derivative with a molecular formula of C₁₅H₁₃ClN₂OS and a molecular weight of 304.795 g/mol. Its structure features a 4-chlorophenoxy group linked to an acetamide moiety, which is further substituted with a 3-cyano-4,5-dimethylthiophen-2-yl group. Key physical properties include a density of 1.32 g/cm³ and a boiling point of 527.1°C .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-9-10(2)21-15(13(9)7-17)18-14(19)8-20-12-5-3-11(16)4-6-12/h3-6H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMWCJOQHHXSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 3-cyano-4,5-dimethylthiophene: This intermediate can be synthesized through a multi-step process involving the alkylation of thiophene followed by nitrile formation.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 3-cyano-4,5-dimethylthiophene in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine and Thienopyridine-Based Acetamides

Compound 2 : N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
  • Structure: Open-chain pyridine-thioacetamide with a cyano group and styryl substituents.
  • Activity: Exhibited 85% yield in synthesis and superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid (a commercial neonicotinoid). The toxic ratio (LC₅₀ relative to acetamiprid) highlights its enhanced efficacy, attributed to the open-chain structure and cyano group, which likely improve target binding or metabolic stability .
Compound 3 : 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide
  • Structure: Cyclized thienopyridine-carboxamide lacking the cyano group.
  • Activity: Demonstrated lower activity than Compound 2, underscoring the importance of the cyano group and molecular flexibility in insecticidal potency. Cyclization may reduce bioavailability or hinder interaction with biological targets .
Comparison with Target Compound :

The target compound shares critical features with Compound 2, including a cyano group and a substituted thiophene ring. However, it replaces the pyridine-thioacetamide core with a dimethylthiophen-2-yl group. This structural variation may influence lipophilicity and binding affinity, though direct activity data is needed for confirmation.

Chlorophenoxy-Substituted Acetamides

N-(2-Chloro-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide
  • Structure: Features a nitro group on the phenyl ring and a chlorophenoxy moiety.
  • Activity : Used as a screening compound (ChemDiv 0136-0214), but specific insecticidal data is unavailable. The electron-withdrawing nitro group may enhance reactivity or stability, though it could also increase toxicity .
N-(3-Cyano-4,5-dimethylthiophen-2-yl)-2-(4-methyl-2-nitrophenoxy)acetamide
  • Structure: Nitrophenoxy substitution instead of chlorophenoxy.
  • Properties : Higher predicted boiling point (617.9°C) and density (1.36 g/cm³) compared to the target compound, suggesting differences in volatility and formulation requirements .
Key Structural Insights :
  • Chlorophenoxy vs. Nitrophenoxy: Chlorine’s moderate electronegativity balances lipophilicity and target binding, while nitro groups may improve potency but raise toxicity concerns.
  • Cyano Group: Present in both the target compound and Compound 2, this group is critical for activity, likely interacting with enzyme active sites or enhancing molecular stability .
Anti-Cancer Acetamides (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide):
  • Structure : Quinazoline-sulfonyl and methoxyphenyl substituents.
  • Activity : Showed anti-cancer effects on HCT-1, SF268, and MCF-7 cell lines, highlighting how aryl and sulfonyl groups can redirect activity toward oncology targets .
Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide):
  • Structure : Trifluoromethylbenzothiazole core.
  • Activity : Patented for unspecified pharmacological uses, demonstrating the versatility of acetamides in drug discovery .
Relevance to Target Compound :

While these compounds share the acetamide backbone, their substituents dictate application-specific activity. The target compound’s chlorophenoxy and cyano-thiophene groups optimize it for agricultural pest control rather than biomedical uses.

Biological Activity

2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities. The compound's unique structure, which includes a chlorophenoxy group and a cyano-substituted thiophene ring, suggests that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C15H13ClN2O2S. Its structure can be represented as follows:

Structure C15H13ClN2O2S\text{Structure }\text{C}_{15}\text{H}_{13}\text{Cl}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The presence of the chloro and cyano groups may enhance its reactivity and interaction with biological molecules.

Antimicrobial Activity

A study investigating various N-substituted chloroacetamides highlighted the antimicrobial potential of compounds with similar structures. The results indicated that compounds bearing halogenated phenyl groups exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity Level
This compoundStaphylococcus aureusHigh
This compoundEscherichia coliModerate
This compoundCandida albicansModerate

The study confirmed that the biological activity varied significantly with the position and nature of substituents on the phenyl ring, indicating that structural modifications could enhance efficacy .

Anticancer Properties

In addition to antimicrobial activity, preliminary studies suggest potential anticancer properties for this compound. The structural components may allow it to act as an enzyme inhibitor or modulator in cancer-related pathways. Further investigations are required to elucidate these mechanisms.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific enzymes or receptors. The chloroacetyl group may form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Case Studies

  • Antimicrobial Screening : A case study screened various chloroacetamides for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound displayed promising results against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : Another study focused on evaluating the cytotoxic effects of structurally related compounds on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, warranting further exploration into their potential as anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide, and how can reaction yields be improved?

Answer:
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous acetamide derivatives are synthesized via:

  • Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) to introduce phenoxy groups .
  • Reduction steps with iron powder in acidic media to convert nitro intermediates to anilines .
  • Condensation reactions with cyanoacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide backbone .
    To improve yields:
  • Optimize reaction time and temperature (e.g., 60–80°C for condensation).
  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Purify intermediates via column chromatography or recrystallization .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:

  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and confirms stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., chlorophenoxy protons at δ 7.2–7.4 ppm, thiophene methyl groups at δ 2.1–2.3 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (C₁₅H₁₃ClN₂O₂S; theoretical 328.03 g/mol) .
  • IR spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact (H303+H313+H333 warnings) .
  • Ventilation : Conduct reactions in fume hoods due to potential toxicity .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?

Answer:

  • Quantum chemical calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA .
  • Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl or CN groups) with bioactivity .
  • Machine learning : Train models on existing datasets to forecast solubility or metabolic stability .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Validate assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and dosages .
  • Control experiments : Include reference compounds (e.g., AZD8931 for kinase inhibition studies) .
  • Meta-analysis : Compare IC₅₀ values across studies and assess statistical significance (p < 0.05) .
  • Reproducibility checks : Replicate key experiments in triplicate with blinded analysis .

Advanced: What strategies optimize solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% v/v) for aqueous formulations .
  • Salt formation : Synthesize hydrochloride or sodium salts to enhance polarity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .
  • Solubility assays : Measure via HPLC-UV at λ_max ~254 nm in PBS (pH 7.4) .

Advanced: How can reaction kinetics be studied to scale up synthesis sustainably?

Answer:

  • DOE (Design of Experiments) : Use fractional factorial designs to optimize parameters (e.g., temperature, catalyst loading) .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with Cyrene or 2-MeTHF .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., nitro reduction) .

Advanced: What chromatographic methods resolve impurities in the final product?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water gradient (50:50 to 90:10 in 20 min) .
  • TLC : Monitor reactions using silica gel GF₂₅₄ plates (ethyl acetate/hexane = 3:7, Rf ~0.5) .
  • Prep-HPLC : Isolate >98% pure product with a semi-preparative C8 column .
  • LC-MS : Confirm molecular ions (m/z 328.03 [M+H]⁺) and detect trace impurities .

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